molecular formula C21H21FN6O2 B2916042 N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide CAS No. 1251673-88-7

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

Cat. No. B2916042
CAS RN: 1251673-88-7
M. Wt: 408.437
InChI Key: IXHSRSIRIJYZAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the formation of the triazole ring via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition. The piperidine ring can be formed via a variety of methods, including the cyclization of amines .


Chemical Reactions Analysis

The reactivity of such compounds would largely depend on the functional groups present. The triazole ring is generally stable and unreactive, while the piperidine ring can undergo reactions at the nitrogen atom, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as the presence of polar groups, the overall charge, and the stereochemistry can all affect properties such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Structural Characterization

A variety of 1,2,3-triazole derivatives inspired by the known SRPKs inhibitor SRPIN340 were synthesized and characterized for their potential application in treating human glioblastoma. The compounds were obtained through a five-step synthetic route, with the crucial step being a copper-catalyzed cycloaddition reaction. Spectroscopic and spectrometric techniques were utilized for characterization, highlighting the compound's application in medicinal chemistry and drug discovery (Sousa et al., 2021).

Antimicrobial and Antitumor Activity

The synthesized triazole derivatives have shown significant activity against various microorganisms, indicating their potential as antimicrobial agents. This includes their efficacy against gram-positive and gram-negative bacteria, as well as fungi, showcasing the chemical's broad-spectrum antimicrobial properties (Mishra et al., 2010). Additionally, the derivatives of 1,2,4-triazoles have been evaluated for their anticancer activity against tumor-induced in mice, indicating their potential in anticancer drug development (Arul & Smith, 2016).

Inhibition of Human Carbonic Anhydrase Isozymes

A new series of benzenesulfonamides incorporating various moieties were investigated as inhibitors of several human carbonic anhydrases, an enzyme involved in many physiological and pathological processes. These compounds exhibited low nanomolar activity, especially against isoforms relevant to tumor growth, such as hCA IX and XII, highlighting their potential in designing inhibitors for therapeutic applications (Alafeefy et al., 2015).

Neuroleptic Agents Development

The compound's structural motifs serve as a key intermediate in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These agents contain a 4,4-bis(p-fluorophenyl)butyl group, indicating the compound's importance in the development of pharmaceuticals for treating psychiatric disorders (Botteghi et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended biological target of the compound. Compounds with similar structures are often used as inhibitors of various enzymes, with the triazole ring serving as a bioisostere for a peptide bond .

Safety and Hazards

The safety and hazards associated with such a compound would depend on its biological activity. As with any compound, appropriate safety measures should be taken when handling, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve further optimization of its structure to improve its biological activity, studies on its mechanism of action, and preclinical and clinical trials if it shows promise as a drug candidate .

properties

IUPAC Name

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2/c1-14-12-17(2-3-18(14)22)28-13-19(25-26-28)21(30)27-10-6-16(7-11-27)24-20(29)15-4-8-23-9-5-15/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHSRSIRIJYZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

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